Methyltestosterone
Overview
Description
- It was discovered in 1935 and introduced for medical use in 1936. As one of the first synthetic anabolic steroids, it has been used for various purposes .
Methyltestosterone: (chemical formula: C20H30O2) is a derivative of testosterone, differing only by the presence of a methyl group at the C17α position.
Mechanism of Action
Target of Action
Methyltestosterone is a synthetic anabolic steroid hormone that primarily targets the androgen receptors in various tissues and organs . These receptors play a crucial role in the growth and development of male sex organs and the maintenance of secondary sexual characteristics .
Mode of Action
This compound exerts its effects through two main mechanisms. Firstly, it activates the androgen receptor directly or as dihydrotestosterone (DHT), a more potent form of testosterone . Secondly, it can be converted to estradiol, which then activates certain estrogen receptors . The hormone-receptor complex binds with DNA and enhances DNA transcription and formation of mRNA, leading to modification of protein synthesis .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it upregulates the expression of genes involved in male sex determination and differentiation, such as amh, dmrt1, gsdf, and wt1a . It also influences the production of 11-oxygenated androgens by upregulating cyp11c1 and hsd11b2 . Furthermore, it represses the expression of genes involved in ovarian development and folliculogenesis, such as bmp15, gdf9, figla, zp2.1, and zp3b .
Pharmacokinetics
This compound exhibits a bioavailability of approximately 70% . It is primarily metabolized in the liver . The elimination half-life of this compound is approximately 150 minutes (~2.5–3 hours) , and its duration of action ranges from 1 to 3 days . It is excreted mainly through urine (90%) and feces (6%) .
Result of Action
The activation of androgen receptors by this compound leads to a range of effects at the molecular and cellular levels. It promotes the growth and development of male sex organs and maintains secondary sex characteristics in androgen-deficient males . In women, it is used to treat breast cancer, breast pain, swelling due to pregnancy, and symptoms of menopause .
Biochemical Analysis
Biochemical Properties
Methyltestosterone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the male-promoting dmrt1/amh/gsdf/androgen pathway and the female-promoting foxl2/cyp19a1a/estrogen pathway .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound and its major metabolite can be simultaneously detected, providing more information on the abuse of this compound in food-producing animals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in fish, this compound and its main metabolite could be used as markers for controlling the administration of this compound, due to its high residual concentration and slow elimination rate .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes: Methyltestosterone can be synthesized through chemical modifications of testosterone. The key step involves introducing a methyl group at the 17α position.
Reaction Conditions: Specific reaction conditions vary, but the overall process typically involves selective alkylation.
Industrial Production: Industrial-scale production methods involve efficient synthesis and purification to yield high-quality this compound.
Chemical Reactions Analysis
Reactions: Methyltestosterone can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield modified derivatives, such as 17α-methylandrost-4-en-17β-ol-3-one.
Scientific Research Applications
Other Fields:
Comparison with Similar Compounds
Uniqueness: Methyltestosterone’s distinct methyl modification sets it apart.
Similar Compounds: Other synthetic androgens include testosterone, nandrolone, and oxandrolone.
Properties
The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5α-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5α-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. | |
CAS No. |
58-18-4 |
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(9S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15?,16-,17-,18?,19?,20-/m0/s1 |
InChI Key |
GCKMFJBGXUYNAG-OYHAKKKBSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2C1(CC[C@H]3C2CCC4=CC(=O)CCC34C)C)O |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C |
Appearance |
White to off-white solid powder. |
Color/Form |
Crystals from hexane White or creamy white crystals or crystalline powde |
flash_point |
41 °F |
melting_point |
161-166 °C 323.6-334.4 °F |
262423-02-9 58-18-4 |
|
physical_description |
White crystals |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Affected by light Stable at very low pH levels. Stable in air. |
solubility |
Soluble in alcohol, methanol, ether and other organic solvents; sparingly soluble in vegetable oil Soluble in ethanol In water, 34 mg/L at 25 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
17 alpha Methyltestosterone 17 beta Hydroxy 17 methyl 4 androsten 3 one 17 beta Methyltestosterone 17 beta-Hydroxy-17-methyl-4-androsten-3-one 17 beta-Methyltestosterone 17 Epimethyltestosterone 17-alpha-Methyltestosterone 17-Epimethyltestosterone 17alpha Methyl Testosterone 17alpha Methyltestosterone 17alpha-Methyl-Testosterone 17alpha-Methyltestosterone 17beta Hydroxy 17 methyl 4 androsten 3 one 17beta Methyltestosterone 17beta-Hydroxy-17-methyl-4-androsten-3-one 17beta-Methyltestosterone Android (Methyltestoterone) Android 10 Android 25 Android 5 Android-10 Android-25 Android-5 Mesteron Mesterone Metandren Methitest Methyltestosterone Oreton Testoviron Testred Virilon |
vapor_pressure |
1.8X10-8 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyltestosterone exert its effects within the body?
A1: this compound, a synthetic androgen, primarily acts by binding to androgen receptors (ARs). [] This binding initiates a cascade of downstream effects, including:
- Gene Expression Modulation: Upon binding to this compound, the AR complex translocates to the nucleus and interacts with specific DNA sequences, influencing the transcription of various genes involved in androgenic responses. [, ]
- Protein Synthesis: The altered gene expression profile leads to changes in protein synthesis, ultimately driving the development and maintenance of male sexual characteristics. [, , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C20H30O2, and its molecular weight is 302.45 g/mol. [, ]
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, this compound exhibits characteristic absorption in the ultraviolet (UV) region. Its UV absorption maximum is typically observed at 241 nm. [, ]
Q4: How stable is this compound under different conditions?
A4: this compound demonstrates susceptibility to degradation under specific conditions, including:
- Photodegradation: Exposure to light can degrade this compound. []
- Hydrolysis: Acidic and basic conditions can lead to the hydrolysis of this compound. []
Q5: What strategies can enhance the stability and bioavailability of this compound formulations?
A5: Researchers have explored various strategies to improve this compound formulations, including:
- Transdermal Delivery: Utilizing enhancers like azone and peppermint oil has shown promise in enhancing the transcutaneous permeation of this compound. []
- Sublingual Administration: Sublingual administration of this compound has been explored as an alternative route to potentially enhance bioavailability. []
Q6: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A6:
- Absorption: this compound can be absorbed orally, although its bioavailability through this route is approximately 70%. [] Sublingual administration has also been studied. []
- Distribution: Following absorption, this compound is distributed throughout the body, with a volume of distribution at steady state ranging from 6.06 to 26.8 L/kg in rainbow trout. []
- Metabolism: The liver plays a crucial role in this compound metabolism. Key metabolic pathways include hydroxylation at various positions (C2, C4, C6), often mediated by cytochrome P450 enzymes. [, , ]
- Excretion: this compound and its metabolites are primarily excreted in urine. [, ]
Q7: What are the effects of this compound on spermatogenesis in mice?
A7: Studies in mice have shown that this compound can have dose-dependent effects on spermatogenesis:
- Low Dose (16 mg/kg): May improve sperm survival rate. []
- High Dose (64 mg/kg): May increase abnormal sperm rate and sperm concentration, potentially indicating negative impacts on sperm quality. []
Q8: How does this compound influence the development of the seminal vesicle in African catfish?
A9: In African catfish, administration of this compound during larval stages (days 12-40 post-hatching) at a dose of 20 mg/kg inhibited the development of the seminal vesicle finger-like extensions. This modification facilitated semen collection in this species. []
Q9: What is a known adverse effect of this compound on liver function?
A10: this compound has been associated with cases of cholestatic jaundice and acute hepatitis. [, ] Monitoring of liver enzymes is crucial during this compound treatment.
Q10: How can we mitigate the environmental risks associated with this compound use in aquaculture?
A10: Addressing the environmental concerns associated with this compound requires a multi-faceted approach:
Q11: What analytical techniques are commonly employed for the detection and quantification of this compound?
A11: Several analytical methods are available for this compound analysis:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV detection, offers a robust and widely used technique for separating and quantifying this compound in various matrices, including pharmaceutical formulations and biological samples. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity for detecting this compound and its metabolites in complex mixtures like urine. This technique is frequently used in doping control to identify this compound misuse in athletes. [, , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry. This method is valuable for characterizing this compound metabolites and investigating its metabolic pathways. [, , ]
Q12: Are there specific challenges associated with detecting this compound metabolites using LC-MS/MS?
A14: Detecting specific this compound metabolites, such as its hydroxylated forms, using LC-MS/MS can be challenging due to potential interferences and artefact formation. Careful selection of specific MS/MS transitions and the use of reference standards are crucial for accurate identification and quantification. []
Q13: Are there any natural alternatives to this compound for inducing masculinization in fish?
A15: Yes, researchers are investigating natural alternatives to this compound, such as bull testicle powder extract (BTPE). Studies have shown that BTPE can induce masculinization in Nile tilapia, offering a potentially safer and more sustainable approach for aquaculture. []
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